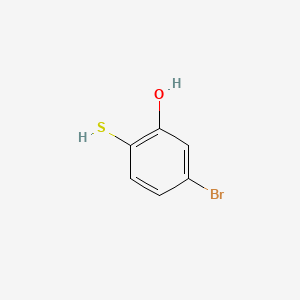

Phenol, 5-bromo-2-mercapto-

Description

BenchChem offers high-quality Phenol, 5-bromo-2-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 5-bromo-2-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

113269-55-9 |

|---|---|

Molecular Formula |

C6H5BrOS |

Molecular Weight |

205.07 g/mol |

IUPAC Name |

5-bromo-2-sulfanylphenol |

InChI |

InChI=1S/C6H5BrOS/c7-4-1-2-6(9)5(8)3-4/h1-3,8-9H |

InChI Key |

DWULLSCEGLJSIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)S |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of 5-Bromo-2-mercaptophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical synthetic pathway and proposed characterization methods for the novel compound, 5-bromo-2-mercaptophenol. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible synthetic route and expected analytical data based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar halogenated mercaptophenols.

Proposed Synthesis

A feasible synthetic approach for 5-bromo-2-mercaptophenol involves a two-step process starting from the commercially available 4-bromophenol. This strategy leverages the directing effects of the hydroxyl group to introduce a mercapto group at the ortho position.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxyacetophenone

A crucial intermediate in the proposed synthesis is 5-bromo-2-hydroxyacetophenone. This can be synthesized from 4-bromophenol via a Fries rearrangement.[1][2]

Materials:

-

4-Bromophenol

-

Acetyl chloride

-

Aluminum chloride

-

Ice-water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a three-neck flask containing 4-bromophenol (1 equivalent), slowly add acetyl chloride (1.1 equivalents) dropwise at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

Increase the temperature to 130°C and add aluminum chloride (1.8 equivalents) in portions.

-

Continue stirring at 130°C for an additional 2 hours.

-

After the reaction is complete, cool the mixture and quench with ice-water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 5-bromo-2-hydroxyacetophenone as a white solid.[1]

Experimental Protocol: Synthesis of 5-Bromo-2-mercaptophenol

The subsequent step involves the conversion of the acetophenone intermediate to the target mercaptophenol. A potential method involves reduction of a corresponding sulfonyl chloride, a common route for synthesizing aromatic thiols.

Materials:

-

5-Bromo-2-hydroxyacetophenone

-

Chlorosulfonic acid

-

A suitable reducing agent (e.g., zinc dust, tin(II) chloride)

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Carefully add 5-bromo-2-hydroxyacetophenone to an excess of chlorosulfonic acid at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto ice to precipitate the sulfonyl chloride intermediate.

-

Filter and wash the precipitate with cold water.

-

Suspend the crude sulfonyl chloride in a suitable solvent and add a reducing agent and concentrated hydrochloric acid.

-

Reflux the mixture until the reduction is complete.

-

Cool the reaction, and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-mercaptophenol.

Characterization

The synthesized 5-bromo-2-mercaptophenol would be characterized using a suite of analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl and thiol protons. The aromatic region should display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The hydroxyl and thiol proton signals would likely be broad singlets, and their chemical shifts could be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached functional groups (-OH, -SH, -Br).

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

A sharp S-H stretching band around 2550-2600 cm⁻¹.

-

C-H stretching bands for the aromatic ring around 3000-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching band in the fingerprint region.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₆H₅BrOS. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Physical Properties

-

Melting Point: The melting point of the purified compound would be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

-

Purity (HPLC): High-performance liquid chromatography (HPLC) can be employed to assess the purity of the synthesized compound.

Data Presentation

The following tables summarize the expected quantitative data for 5-bromo-2-mercaptophenol based on the analysis of similar compounds.

Table 1: Expected ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.2 - 7.5 | m | - |

| Ar-H | 6.8 - 7.1 | m | - |

| OH | 5.0 - 6.0 | br s | - |

| SH | 3.0 - 4.0 | br s | - |

Table 2: Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-SH | 125 - 135 |

| C-Br | 110 - 120 |

| C-H | 115 - 130 |

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| S-H stretch | 2550 - 2600 (sharp) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

Visualizations

Caption: Proposed synthetic workflow for 5-bromo-2-mercaptophenol.

Caption: Logical workflow for the characterization of 5-bromo-2-mercaptophenol.

References

physicochemical properties of 5-bromo-2-mercaptophenol

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2-mercaptophenol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the . Due to a lack of comprehensive, publicly available experimental data for this specific compound, this document provides a framework for its characterization. It outlines the predicted and comparative physicochemical properties based on structurally similar compounds. Furthermore, it details the requisite experimental protocols for the determination of these properties and presents a generalized workflow for the systematic characterization of a novel compound like 5-bromo-2-mercaptophenol.

Introduction

5-bromo-2-mercaptophenol is a substituted aromatic compound containing a hydroxyl group, a thiol group, and a bromine atom attached to the benzene ring. Its structural features suggest potential applications in medicinal chemistry and materials science, leveraging the reactivity of the thiol and phenol moieties, as well as the influence of the bromine substituent on its electronic and lipophilic character. A thorough understanding of its physicochemical properties is fundamental for any research and development endeavor.

Physicochemical Properties

Quantitative experimental data for 5-bromo-2-mercaptophenol is not extensively documented in publicly accessible literature. However, an estimation of its properties can be derived from the known values of structurally related compounds. The following table summarizes key physicochemical parameters, providing a comparative overview.

| Property | 5-bromo-2-mercaptophenol (Predicted/Comparative) | 5-bromo-2-chlorophenol[1] | 5-bromo-2-methylphenol[2] | 5-bromo-2-mercaptopyridine[3] |

| Molecular Formula | C₆H₅BrOS | C₆H₄BrClO | C₇H₇BrO | C₅H₄BrNS |

| Molecular Weight | ~205.08 g/mol | 207.45 g/mol | 187.03 g/mol | 190.06 g/mol |

| Melting Point | Not available | 54-60 °C | 75-80 °C | 202-208 °C |

| Boiling Point | Not available | Not available | Not available | 200.9 °C (Predicted) |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | Not specified | Not specified | Not specified |

| pKa | Two pKa values are expected due to the phenolic and thiol groups. | Not available | Not available | 8.09 (Predicted)[3] |

| logP | Not available | 3.1 (Computed)[1] | 2.7 (Computed)[2] | Not available |

Note: The values for 5-bromo-2-mercaptophenol are estimations and should be confirmed through experimental validation.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for the experimental determination of the core .

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 10-20 °C per minute) for an initial approximate determination.[6]

-

A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[6][7]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[4]

-

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.

-

Apparatus: Thiele tube or a micro-reflux setup, small test tube, capillary tube, thermometer, heating source (e.g., Bunsen burner or oil bath).[8][9][10]

-

Procedure (Micro-scale):

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.[11]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.[8][11]

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[11]

-

Solubility Determination

Solubility is a critical parameter, especially in the context of drug development and formulation.

-

Apparatus: Vials, vortex mixer, sonicator, analytical balance.

-

Procedure:

-

A known mass of the compound is added to a specific volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated using a vortex mixer and/or sonicator to facilitate dissolution.

-

If the compound does not dissolve, the mixture can be gently warmed (e.g., to 37°C).

-

Solubility is determined by visual inspection for any undissolved particles. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., HPLC-UV).

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For 5-bromo-2-mercaptophenol, two pKa values corresponding to the phenolic hydroxyl and the thiol groups are expected.

-

Apparatus: pH meter, burette, stirrer, beaker, UV-Vis spectrophotometer (for spectrophotometric method).

-

Procedure (Potentiometric Titration): [12][13]

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture).[13]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

-

Procedure (Spectrophotometric Titration): [13][14]

-

Solutions of the compound are prepared in a series of buffers with different known pH values.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The change in absorbance at a specific wavelength, where the protonated and deprotonated forms of the compound have different absorbances, is plotted against pH.

-

The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.[12]

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, analytical balance, vials.[15][16][17]

-

Procedure (RP-HPLC Method):

-

A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase (e.g., C18) HPLC column and recording their retention times.

-

A solution of 5-bromo-2-mercaptophenol is prepared and injected into the HPLC system under the same conditions.

-

The retention time of the compound is measured.

-

The logP of 5-bromo-2-mercaptophenol is calculated by interpolating its retention time into the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 5-bromo-2-mercaptophenol.

Caption: Experimental workflow for the characterization of 5-bromo-2-mercaptophenol.

Conclusion

While specific experimental data for 5-bromo-2-mercaptophenol is sparse, this guide provides a robust framework for its systematic physicochemical characterization. By employing the detailed experimental protocols and leveraging comparative data from analogous structures, researchers can effectively determine the essential properties of this compound, thereby facilitating its potential application in drug discovery and other scientific disciplines. The provided workflow offers a logical sequence for these characterization studies, ensuring a comprehensive data package for this novel molecule.

References

- 1. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. google.com [google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chymist.com [chymist.com]

- 11. Boiling Points [thecatalyst.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. agilent.com [agilent.com]

- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 17. LogP by HPLC - Chromatography Forum [chromforum.org]

Spectroscopic Profile of 5-bromo-2-mercaptophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-bromo-2-mercaptophenol. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | d | 1H | H-6 |

| ~7.1 - 7.3 | dd | 1H | H-4 |

| ~6.8 - 7.0 | d | 1H | H-3 |

| ~5.0 - 6.0 | br s | 1H | -OH |

| ~3.5 - 4.5 | s | 1H | -SH |

Note: Chemical shifts are referenced to TMS (δ 0.00). The broadness and chemical shift of the -OH and -SH protons can vary significantly with concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-1 (C-OH) |

| ~115 - 120 | C-2 (C-SH) |

| ~130 - 135 | C-3 |

| ~125 - 130 | C-4 |

| ~118 - 122 | C-5 (C-Br) |

| ~135 - 140 | C-6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (phenol) |

| 2550 - 2600 | Weak | S-H stretch (thiophenol) |

| ~3050 | Medium | Aromatic C-H stretch |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (phenol) |

| ~600 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 204/206 | High | [M]⁺ (Molecular ion peak, showing characteristic bromine isotope pattern) |

| 125 | Medium | [M - Br]⁺ |

| 97 | Medium | [M - Br - CO]⁺ |

| 69 | High | [C₄H₅S]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like 5-bromo-2-mercaptophenol.

NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean, and dry vial.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or automatically.[1]

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

FTIR Sample Preparation and Acquisition (Thin Solid Film Method)

-

Sample Preparation :

-

Place a small amount of the solid sample (a few milligrams) in a clean mortar.

-

Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) and grind to form a paste.[2]

-

Alternatively, dissolve a small amount of the solid in a volatile solvent in a vial.

-

Apply a drop of the resulting solution or paste onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

-

-

FTIR Acquisition :

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Sample Preparation and Acquisition (Electron Ionization)

-

Sample Preparation :

-

For analysis via a direct insertion probe, a small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.[3]

-

For GC-MS analysis, the sample must be dissolved in a suitable volatile solvent.

-

-

EI-MS Acquisition :

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

Volatile samples are vaporized by heating.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of 5-bromo-2-mercaptophenol.

References

An In-Depth Technical Guide to CAS Number 113269-55-9: Properties and Hazards of 5-Bromo-2-mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the limited publicly available information for the chemical compound with CAS number 113269-55-9. A comprehensive experimental and toxicological profile for this specific substance has not been found in the public domain. The information presented herein is based on data for structurally related compounds and should be interpreted with caution. All handling and experimental work with this compound should be conducted by qualified professionals in a controlled laboratory setting, adhering to rigorous safety protocols.

Chemical Identification and Physicochemical Properties

The chemical compound registered under CAS number 113269-55-9 is identified as 5-Bromo-2-mercaptophenol . It is also referred to as 4-Bromo-2-hydroxythiophenol.

| Property | Value | Source |

| CAS Number | 113269-55-9 | N/A |

| IUPAC Name | 5-Bromo-2-mercaptophenol | N/A |

| Synonyms | 4-Bromo-2-hydroxythiophenol | [1] |

| Molecular Formula | C₆H₅BrOS | [2] |

| Molecular Weight | 205.07 g/mol | [2] |

| Density | 1.757 g/cm³ | [2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-mercaptophenol was not found in the reviewed literature, its structure suggests that it could be synthesized from precursors such as p-bromophenol. General synthesis strategies for related brominated and thiolated phenols often involve electrophilic bromination of a phenol or a protected phenol, followed by introduction of the thiol group, for instance, through the Newman-Kwart rearrangement or by direct thiolation. The reactivity of this compound is expected to be influenced by the presence of the hydroxyl, thiol, and bromo functional groups on the benzene ring. The thiol and hydroxyl groups are nucleophilic and can participate in various substitution and condensation reactions. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

Potential Biological Activity and Pharmacological Relevance

The mercapto group is a key feature in many biologically active molecules and can interact with biological targets through covalent or non-covalent interactions. For instance, mercapto-containing compounds are known to inhibit various enzymes by binding to their active sites.

Given the lack of specific data, any potential pharmacological application of 5-Bromo-2-mercaptophenol would require extensive in vitro and in vivo screening and characterization.

Hazard Assessment and Toxicological Profile

A specific Safety Data Sheet (SDS) with comprehensive toxicological data for 5-Bromo-2-mercaptophenol was not found. Therefore, a hazard assessment must be inferred from the properties of analogous compounds.

General Hazards of Related Compounds:

-

Phenols: Phenols are generally toxic and can be corrosive to the skin and eyes. They can be absorbed through the skin and may cause systemic effects.

-

Thiols (Mercaptans): Thiols are often characterized by strong, unpleasant odors. They can be toxic if inhaled or absorbed through the skin. Some thiols are irritants to the skin, eyes, and respiratory tract.

-

Brominated Aromatic Compounds: Many brominated aromatic compounds are persistent in the environment and can bioaccumulate. Some have been associated with adverse health effects.

Inferred Hazards for 5-Bromo-2-mercaptophenol:

Based on its structure, 5-Bromo-2-mercaptophenol should be handled as a hazardous substance. Potential hazards include:

-

Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant, potentially causing severe irritation or burns.

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation.

-

Sensitization: The potential for skin sensitization should be considered.

-

Chronic Toxicity: Long-term exposure effects are unknown, but caution is warranted given the presence of the bromine substituent.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Respiratory protection may be necessary depending on the handling conditions.

-

Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Lack of Experimental Data and Signaling Pathway Information

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of 5-Bromo-2-mercaptophenol. Furthermore, no studies were found that describe its mechanism of action, its interaction with biological signaling pathways, or any detailed in vitro or in vivo experimental results.

Therefore, the requested visualizations of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be provided due to the absence of the necessary underlying data.

Conclusion

5-Bromo-2-mercaptophenol (CAS 113269-55-9) is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity and some physical properties are known, there is no detailed information on its synthesis, reactivity, biological activity, or toxicology. Researchers and drug development professionals should treat this compound as potentially hazardous and handle it with extreme caution. Any investigation into its properties would require the de novo generation of experimental data, starting with a safe and reproducible synthesis protocol, followed by thorough characterization and comprehensive toxicological and pharmacological evaluation. The information provided in this guide is intended to serve as a preliminary resource, emphasizing the current knowledge gaps and the need for rigorous scientific investigation before any potential applications can be considered.

References

An In-depth Technical Guide on Phenol, 5-bromo-2-mercapto-: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of Phenol, 5-bromo-2-mercapto-. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data on the solubility and stability of this particular compound remains elusive. This suggests that "Phenol, 5-bromo-2-mercapto-" may be a novel or infrequently synthesized molecule with limited characterization in the public domain. However, by examining the physicochemical properties of structurally analogous compounds, we can infer its likely behavior. This guide provides a qualitative analysis based on the expected contributions of its functional groups—a phenolic hydroxyl group, a bromine atom, and a mercapto (thiol) group—to its overall solubility and stability profile.

Predicted Physicochemical Properties

The structure of Phenol, 5-bromo-2-mercapto- incorporates functional groups that will dictate its solubility in various solvents and its stability under different environmental conditions.

Inferred Solubility Profile

The solubility of a compound is governed by its polarity and its ability to form intermolecular interactions, such as hydrogen bonds, with the solvent.

-

Aqueous Solubility: The presence of a phenolic hydroxyl group and a mercapto group suggests that Phenol, 5-bromo-2-mercapto- can act as both a hydrogen bond donor and acceptor. This would typically confer some degree of water solubility. However, the bulky, hydrophobic bromine atom and the benzene ring are expected to significantly decrease its aqueous solubility. Phenols and thiophenols are generally weakly acidic and will exhibit increased solubility in alkaline aqueous solutions due to the formation of the corresponding phenoxide and thiophenoxide salts.

-

Organic Solvent Solubility: Due to the presence of the aromatic ring and the bromine atom, Phenol, 5-bromo-2-mercapto- is expected to be more soluble in organic solvents than in water. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is likely to be limited.

Inferred Stability Profile

The stability of Phenol, 5-bromo-2-mercapto- will be influenced by its susceptibility to oxidation, degradation by light, and changes in pH.

-

Oxidative Stability: Both phenols and mercaptans are susceptible to oxidation. The thiol group can be readily oxidized to form disulfides, and further oxidation to sulfonic acids is also possible, especially in the presence of stronger oxidizing agents. The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-type structures. The presence of these two oxidizable groups suggests that the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Photostability: Many aromatic compounds, particularly those containing halogens and hydroxyl groups, are sensitive to light. Photodegradation could involve cleavage of the carbon-bromine bond or reactions involving the aromatic ring. It is advisable to store Phenol, 5-bromo-2-mercapto- in amber vials or otherwise protected from light.

-

pH Stability: As a weakly acidic compound, Phenol, 5-bromo-2-mercapto- will exist in its protonated form at low pH. In alkaline conditions, it will deprotonate to form the phenoxide and thiophenoxide anions. While this increases aqueous solubility, the anionic forms may be more susceptible to oxidation. The stability of the compound should be evaluated across a range of pH values to determine the optimal conditions for its storage and use in aqueous media.

Experimental Protocols for Characterization

Given the lack of specific data, the following section outlines standard experimental protocols that would be necessary to determine the solubility and stability of Phenol, 5-bromo-2-mercapto-.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Methodology:

-

An excess amount of Phenol, 5-bromo-2-mercapto- is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, organic solvent).

-

The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then separated from the undissolved solid by centrifugation or filtration.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then expressed in units such as mg/mL or mol/L.

Stability Assessment

A forced degradation study is a standard approach to assess the stability of a compound under various stress conditions.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study to assess compound stability.

Methodology:

-

Solutions of Phenol, 5-bromo-2-mercapto- are prepared in various stress media, including acidic, basic, oxidative, and aqueous solutions for thermal and photolytic stress.

-

The solutions are incubated under the specified conditions for a set period.

-

Samples are withdrawn at various time points and analyzed by a stability-indicating analytical method, typically HPLC.

-

The percentage of the parent compound remaining is calculated to determine the degradation rate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the major degradation products.

Conclusion

While direct experimental data on the solubility and stability of Phenol, 5-bromo-2-mercapto- is not currently available in the public domain, a qualitative assessment based on its chemical structure provides valuable insights for researchers. It is predicted to have low aqueous solubility, which can be enhanced in alkaline conditions, and good solubility in polar organic solvents. The presence of both a phenol and a mercaptan group suggests susceptibility to oxidation, necessitating careful handling and storage under an inert atmosphere and protection from light. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of the solubility and stability of this and other novel compounds. For professionals in drug development, such characterization is a critical early step in evaluating the viability of a new chemical entity.

Potential Biological Activity of Brominated Thiophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated thiophenols are a class of organosulfur compounds that have received limited attention in the scientific literature regarding their biological activities, especially when compared to their extensively studied oxygen-containing analogs, bromophenols. While bromophenols, particularly those isolated from marine sources, have demonstrated a wide array of potent biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities, data on brominated thiophenols remain scarce. This technical guide aims to consolidate the available information on the synthesis and potential biological activities of brominated thiophenols, drawing parallels with related compounds to highlight potential areas of investigation. Due to the limited direct research on brominated thiophenols, this guide also incorporates data on bromophenols and brominated thiophenes to provide a comprehensive overview of the potential for this compound class.

Introduction

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of organic molecules. The introduction of bromine atoms can modulate a compound's lipophilicity, electronic properties, and metabolic stability, often leading to improved pharmacological profiles. Brominated phenols, for instance, are well-documented for their significant bioactivities.[1][2] Thiophenols, as sulfur analogs of phenols, present an interesting yet underexplored area for the investigation of brominated derivatives in a biological context. This guide will review the current, albeit limited, state of knowledge on the biological activities of brominated thiophenols and related compounds.

Synthesis of Brominated Thiophenols

The direct bromination of thiophenols is often not feasible as it typically leads to the oxidation of the thiol group to a disulfide. Therefore, indirect methods are commonly employed for the synthesis of brominated thiophenols.

A general synthetic approach involves a two-step process:

-

Bromination of a Diphenyl Disulfide: The corresponding diphenyl disulfide is first brominated.

-

Reduction of the Brominated Diphenyl Disulfide: The resulting brominated diphenyl disulfide is then reduced to yield the desired brominated thiophenol.

A common reducing agent for this transformation is zinc in the presence of an acid.

Below is a generalized workflow for the synthesis of brominated thiophenols.

Potential Biological Activities

Direct evidence for the biological activity of brominated thiophenols is exceptionally limited in peer-reviewed literature. However, by examining related classes of compounds, we can infer potential areas of activity that warrant further investigation.

Antimicrobial Activity

While data on brominated thiophenols is scarce, studies on brominated phenols and thiophenes suggest that brominated thiophenols may possess antimicrobial properties.

One study investigated the antibacterial activity of 4-(4-bromophenyl)-thiosemicarbazide and found it to have increased activity compared to its chlorine analog against Escherichia coli.[3] Although not a direct brominated thiophenol, this compound contains a bromophenyl moiety attached to a sulfur-containing scaffold, suggesting that the presence of bromine on a thiophenyl-like structure could contribute to antibacterial effects.

Brominated phenols from marine algae have demonstrated significant antimicrobial activity against various bacterial strains.[4] For example, several bromophenols have shown inhibitory effects against Staphylococcus aureus and other pathogenic bacteria.[1][4] This suggests that the brominated phenyl ring is a key pharmacophore for antimicrobial activity, and it is plausible that its presence in a thiophenol structure could confer similar properties.

Anticancer Activity

A substantial body of research highlights the potent anticancer activities of brominated phenols.[5][6][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

For example, brominated plastoquinone analogs have demonstrated significant cytotoxic activity against breast cancer cells (MCF-7).[8][9] One analog, BrPQ5, exhibited GI50 values in the low micromolar range against a panel of cancer cell lines.[8] While these are not thiophenols, the data underscores the potential of the brominated phenyl moiety in designing anticancer agents.

A study on brominated acetophenone derivatives also reported cytotoxic activity against several human tumor cell lines, including breast (MCF7), lung (A549), and colon (Caco2) cancer cell lines.[5]

Table 1: Cytotoxic Activity of Brominated Plastoquinone Analog (BrPQ5) against various cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | 1.55 - 4.41 |

| NCI/ADR-RES | Ovarian | 1.55 |

| EKVX | Non-Small Cell Lung | 1.76 |

| U251 | CNS | 1.83 |

| HCT-116 | Colon | 2.05 |

| K-562 | Leukemia | 2.15 |

| A549/ATCC | Non-Small Cell Lung | 2.26 |

| PC-3 | Prostate | 2.27 |

| CAKI-1 | Renal | 2.37 |

| SNB-75 | CNS | 2.40 |

| Data extracted from[8]. |

Enzyme Inhibition

Bromophenol derivatives have been reported to inhibit various enzymes. For instance, some bromophenols from the red algae Rhodomela confervoides have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity, with IC50 values in the low micromolar range.[2]

Table 2: PTP1B Inhibitory Activity of Bromophenols from Rhodomela confervoides

| Compound | IC50 (µM) |

| Bromophenol 4.1 | 2.4 |

| Bromophenol 4.2 | 1.7 |

| Bromophenol 4.3 | 1.5 |

| Bromophenol 4.4 | 0.84 |

| Data extracted from[2]. |

The inhibitory potential of bromophenols against enzymes like isocitrate lyase (ICL), which is crucial for some pathogenic fungi, has also been demonstrated.[4] The degree of bromination was found to be essential for this inhibitory activity.[4] Given the structural similarities, it is conceivable that brominated thiophenols could also act as enzyme inhibitors.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition by a brominated thiophenol, where the compound binds to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's function.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of brominated thiophenols are not available due to the lack of published research. However, standard assays used for evaluating the biological activities of related compounds can be adapted.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Prepare a stock solution of the brominated thiophenol in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the brominated thiophenol dissolved in the culture medium. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The workflow for an in vitro cytotoxicity assay is depicted below.

Conclusion and Future Directions

The biological activity of brominated thiophenols remains a largely unexplored field. While their oxygen-containing counterparts, bromophenols, have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents, the sulfur analogs are conspicuously absent from the literature in this regard. The synthetic routes to brominated thiophenols are established, paving the way for the synthesis and screening of a library of these compounds.

Future research should focus on:

-

Systematic Synthesis and Screening: A focused effort to synthesize a diverse range of brominated thiophenols with varying substitution patterns and degrees of bromination is needed. These compounds should then be systematically screened for a wide range of biological activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of brominated thiophenols will be crucial for optimizing their biological activity and identifying lead compounds for further development.

-

Mechanism of Action Studies: For any active compounds identified, detailed studies to determine their mechanism of action will be essential to understand their therapeutic potential.

Given the promising activities of other brominated aromatic compounds, it is highly probable that brominated thiophenols also possess valuable biological properties. This untapped chemical space represents a promising frontier for the discovery of new therapeutic agents.

References

- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-bromo-2-mercaptophenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks a detailed historical account of the specific discovery of 5-bromo-2-mercaptophenol. This guide provides a comprehensive overview based on the established chemistry and biological activities of analogous brominated phenols and mercaptophenols.

Introduction and Historical Context

While the specific origins of 5-bromo-2-mercaptophenol are not well-documented, the history of its parent compound classes—phenols, bromophenols, and thiophenols—is rich and provides a valuable context. Phenol itself was first isolated from coal tar in the early 19th century and quickly became a cornerstone of the burgeoning field of organic chemistry. The introduction of bromine to the phenol ring, a process known as bromination, has been a fundamental reaction for creating a diverse array of substituted phenols with varied properties and applications.[1] Bromophenols are naturally occurring compounds, particularly in marine algae, and have been the subject of extensive research due to their wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3][4][5]

The thiol functional group, analogous to the hydroxyl group but with sulfur replacing oxygen, imparts unique reactivity. Thiophenols, or mercaptobenzenes, are known for their strong nucleophilicity and ability to form stable complexes with metals.[6] The synthesis of substituted thiophenols has been an active area of research, with numerous methods developed for their preparation. Given this background, 5-bromo-2-mercaptophenol represents a molecule that combines the structural features of both a bromophenol and a thiophenol, suggesting a potential for unique chemical and biological properties.

Physicochemical Properties

Quantitative data for 5-bromo-2-mercaptophenol and its key precursors are summarized in the tables below.

Table 1: Physicochemical Properties of 5-bromo-2-mercaptophenol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Comments |

| 5-bromo-2-mercaptophenol | C₆H₅BrOS | 205.07 | 113269-55-9 | Target Compound |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 106-41-2 | Potential Starting Material |

| 5-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | 27684-84-0 | Key Intermediate |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-bromo-2-mercaptophenol can be envisioned through a multi-step process starting from commercially available 4-bromophenol. This proposed pathway involves nitration, followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to the thiol.

Figure 1: Proposed synthetic workflow for 5-bromo-2-mercaptophenol.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 5-bromo-2-mercaptophenol based on established chemical transformations.

Synthesis of 5-Bromo-2-nitrophenol (Intermediate 1)

Materials:

-

4-Bromophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-bromophenol in a minimal amount of glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-bromo-2-nitrophenol.

Synthesis of 2-Amino-5-bromophenol (Intermediate 2)

Materials:

-

5-Bromo-2-nitrophenol

-

Sodium Dithionite (Na₂S₂O₄) or Hydrogen Gas (H₂) and Palladium on Carbon (Pd-C)

-

Ethanol

-

Water

-

Ethyl Acetate

-

Brine

Procedure using Sodium Dithionite:

-

Dissolve 5-bromo-2-nitrophenol in a mixture of ethanol and water.[7]

-

Heat the solution to a gentle reflux.

-

Slowly add sodium dithionite in portions to the refluxing solution. The color of the solution should change, indicating the reduction of the nitro group.

-

After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-amino-5-bromophenol.[7]

Synthesis of 5-Bromo-2-mercaptophenol (Final Product)

Materials:

-

2-Amino-5-bromophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Ethyl Xanthate

-

Diethyl Ether

-

Sodium Hydroxide (NaOH)

Procedure:

-

Dissolve 2-amino-5-bromophenol in a mixture of concentrated hydrochloric acid and water and cool to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate in water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the xanthate ester should form.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Extract the xanthate ester into diethyl ether.

-

Wash the ether layer with water and then hydrolyze the ester by stirring with an aqueous solution of sodium hydroxide.

-

Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude 5-bromo-2-mercaptophenol.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Potential Biological Activity and Signaling Pathways

Bromophenols are known to exhibit a range of biological activities, including enzyme inhibition and antioxidant effects.[2][5] The introduction of a mercapto group can enhance these activities or introduce new ones, such as metal chelation. A hypothetical mechanism of action for 5-bromo-2-mercaptophenol could involve the inhibition of a key signaling enzyme, such as a protein tyrosine phosphatase (PTP), which is a known target for some bromophenols.[2]

References

- 1. Bromophenol - Wikipedia [en.wikipedia.org]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

safety and handling precautions for 5-bromo-2-mercaptophenol

An in-depth technical guide on the safety and handling of 5-bromo-2-mercaptophenol for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-2-mercaptophenol could not be located during the search. The following guide is constructed based on data from structurally similar compounds, such as brominated phenols and thiophenols. This information is for guidance purposes only and should not be considered a substitute for a compound-specific SDS. It is imperative to obtain and review the SDS from the manufacturer or supplier before any handling, storage, or use of 5-bromo-2-mercaptophenol.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 5-bromo-2-mercaptophenol is anticipated to pose the following hazards:

-

Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Anticipated GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |

Physical and Chemical Properties

No specific experimental data for 5-bromo-2-mercaptophenol was found. The following table presents a template of essential physical and chemical properties that should be populated with data from a specific SDS.

| Property | Value |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.08 g/mol |

| Appearance | Data Not Available |

| Odor | Data Not Available |

| Melting Point/Range | Data Not Available |

| Boiling Point/Range | Data Not Available |

| Flash Point | Data Not Available |

| Solubility | Data Not Available |

| Vapor Density | Data Not Available |

| Specific Gravity | Data Not Available |

First-Aid Measures

In the event of exposure, immediate action is crucial. The following are general first-aid recommendations:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

Handling, Storage, and Personal Protection

Safe Handling

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, vapors, or spray.[2]

-

Do not get in eyes, on skin, or on clothing.

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

Keep away from incompatible materials, such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

-

Engineering Controls: A fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with a suitable cartridge for organic vapors and particulates.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.

-

Protective Measures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Personal Precautions: Evacuate the area. Wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Sweep up the material, place it in a suitable container for disposal, and ventilate the area.

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Expected to be stable under normal storage conditions.

-

Conditions to Avoid: Exposure to air, heat, and incompatible materials.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[1]

Experimental Protocols

Providing detailed, safe, and effective experimental protocols requires specific physical, chemical, and toxicological data that is only available in a compound-specific SDS. General toxicological testing protocols are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, skin irritation studies generally follow OECD Guideline 404, and acute oral toxicity is often assessed using OECD Guideline 423. However, the application of these general guidelines without specific data for 5-bromo-2-mercaptophenol would be inappropriate and unsafe.

Visualizations

Caption: Workflow for the safe handling of 5-bromo-2-mercaptophenol.

References

literature review of Phenol, 5-bromo-2-mercapto- research

A comprehensive review of the existing literature reveals a significant scarcity of research dedicated specifically to the compound Phenol, 5-bromo-2-mercapto-. While searches were conducted for its synthesis, biological activities, and associated experimental protocols, the available scientific literature does not contain in-depth studies, quantitative data, or established signaling pathways for this particular molecule.

The majority of published research focuses on structurally related bromophenols and their derivatives. These studies indicate a broad range of biological activities within this class of compounds, suggesting that Phenol, 5-bromo-2-mercapto-, if synthesized and studied, could exhibit interesting properties.

This guide will summarize the findings on closely related compounds to provide a contextual understanding of the potential research landscape for Phenol, 5-bromo-2-mercapto-.

Synthesis of Related Bromophenol Derivatives

While a direct synthesis for Phenol, 5-bromo-2-mercapto- is not documented in the reviewed literature, methods for the synthesis of similar structures have been reported. For instance, a patented method describes the synthesis of 5-bromo-2-methoxyphenol from o-methoxyphenol through a three-step process involving acetylation, bromination, and deacetylation[1]. Another common precursor, 5'-Bromo-2'-hydroxyacetophenone, can be synthesized from 4-Bromophenol and Acetyl chloride via a Fries rearrangement[2][3].

A general workflow for the synthesis of a substituted bromophenol, based on these related preparations, can be conceptualized as follows:

Caption: Conceptual synthesis pathway for a substituted bromophenol.

Biological Activities of Bromophenols

Bromophenols, particularly those isolated from marine algae, are known to possess a wide array of biological activities. These include antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-thrombotic effects[4]. The presence and position of the bromine atom on the phenol ring are often crucial for the compound's bioactivity[4][5].

For example, various bromophenol derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity[4]. Another study on a thiophene derivative containing a bromo-phenyl moiety demonstrated selective cytotoxicity against several cancer cell lines[6]. Furthermore, some bromophenols exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS)[7].

The general mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the NF-κB pathway, which is central to inflammation[7].

Caption: Generalized anti-inflammatory mechanism of bromophenols.

Conclusion and Future Directions

The existing body of scientific literature lacks specific data on Phenol, 5-bromo-2-mercapto-. However, the extensive research on the broader class of bromophenols provides a strong rationale for its potential as a biologically active compound. Future research should focus on developing a reliable synthetic route for Phenol, 5-bromo-2-mercapto- to enable its chemical characterization and subsequent biological evaluation.

Initial studies could investigate its antioxidant, antimicrobial, and cytotoxic properties, drawing parallels with the activities of other well-documented bromophenols. Such research would be essential to fill the current knowledge gap and determine the potential of Phenol, 5-bromo-2-mercapto- for applications in drug development and other scientific fields.

References

- 1. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 2. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Utility of Brominated Benzothiazoles: Applications and Protocols

Introduction

While the specific compound "Phenol, 5-bromo-2-mercapto-" is not extensively documented in synthetic literature, the structurally related 6-bromo-2-substituted benzothiazole scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules. This application note provides an overview of the synthesis of 6-bromobenzothiazole derivatives, detailing common synthetic routes, experimental protocols, and their applications, particularly in the development of novel therapeutic agents. The benzothiazole core, a fusion of benzene and thiazole rings, is a prominent privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 6-position often enhances the biological efficacy of these compounds.[4]

Synthetic Pathways to 6-Bromo-2-Substituted Benzothiazoles

The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride.[5][6] For the synthesis of 6-bromobenzothiazoles, the key starting material is 4-bromo-2-aminothiophenol.

A general reaction scheme is depicted below:

Caption: General synthesis of 6-bromo-2-substituted benzothiazoles.

I. Condensation with Aldehydes

The reaction of 4-bromo-2-aminothiophenol with various aldehydes is a straightforward and high-yielding method to obtain 2-aryl or 2-alkyl-6-bromobenzothiazoles. This reaction can be catalyzed by various reagents or can proceed under catalyst-free conditions in solvents like DMSO, which can also act as an oxidant.[7]

Table 1: Synthesis of 6-Bromo-2-arylbenzothiazoles via Aldehyde Condensation

| Entry | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Benzaldehyde | H2O2/HCl in Ethanol | 1 h | 92 | [5] |

| 2 | 4-Chlorobenzaldehyde | SnP2O7 | 15 min | 94 | [5] |

| 3 | 4-Nitrobenzaldehyde | Air/DMSO | 12 h | 85 | [7] |

| 4 | 2-Thiophenecarboxaldehyde | Visible light/Air | 6 h | 88 | [5] |

II. Condensation with Carboxylic Acids and Acyl Chlorides

Carboxylic acids and their more reactive derivatives, acyl chlorides, are also common precursors for the synthesis of 2-substituted benzothiazoles. These reactions often require a condensing agent or catalyst and may be facilitated by microwave irradiation to reduce reaction times and improve yields.[5]

Table 2: Synthesis of 6-Bromo-2-substituted Benzothiazoles from Carboxylic Acids/Acyl Chlorides

| Entry | Carboxylic Acid/Acyl Chloride | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 1 | Benzoic Acid | Molecular Iodine, solvent-free | 10 min | 95 | [5] |

| 2 | Acetic Acid | P4S10, Microwave | 3-4 min | 90 | [5] |

| 3 | 4-Nitrobenzoyl chloride | Pyridine, 80 °C | 1 h | Good | [5] |

| 4 | Oxalyl chloride/Thiol | TBAI, 60 °C | - | Good | [5] |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenylbenzothiazole from Benzaldehyde

This protocol is adapted from a general procedure for the condensation of 2-aminothiophenols with aldehydes.[5]

Materials:

-

4-Bromo-2-aminothiophenol

-

Benzaldehyde

-

Ethanol

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-bromo-2-aminothiophenol (1 mmol) in 20 mL of ethanol.

-

To this solution, add benzaldehyde (1 mmol).

-

Slowly add a mixture of 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) dropwise to the reaction mixture with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford pure 6-bromo-2-phenylbenzothiazole.

Caption: Experimental workflow for the synthesis of 6-bromo-2-phenylbenzothiazole.

Applications in Drug Development

Derivatives of 6-bromobenzothiazole have shown significant potential in various therapeutic areas. The presence of the bromo substituent can modulate the lipophilicity and electronic properties of the molecule, often leading to enhanced biological activity.

Table 3: Biological Activities of 6-Bromobenzothiazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |

| 2-Aryl-6-bromobenzothiazoles | Anticancer | Inhibition of tumor cell proliferation | [8] |

| 2-Amino-6-bromobenzothiazoles | Antibacterial | Inhibition of bacterial growth | [4] |

| Thiazolo[3,2-a]benzimidazoles | Immunosuppressive/Immunostimulatory | Modulation of macrophage and T-lymphocyte activity | [9][10] |

| 2-Substituted-6-bromobenzothiazoles | Anti-inflammatory | Inhibition of nitric oxide generation | [10] |

Signaling Pathway Implication: Anticancer Activity

Many 2-arylbenzothiazoles exert their anticancer effects by interacting with key signaling pathways involved in cell proliferation and apoptosis. For instance, some derivatives have been shown to induce apoptosis in cancer cells.

Caption: Inhibition of cancer cell proliferation by 6-bromo-2-arylbenzothiazoles.

Conclusion

The 6-bromobenzothiazole scaffold is a valuable building block in organic synthesis, providing access to a wide range of compounds with significant biological activities. The synthetic methods outlined in this application note are robust, high-yielding, and adaptable to a variety of substrates. The continued exploration of this chemical space is likely to yield novel therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.

References

- 1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of 5-bromo-2-mercaptophenol in Medicinal Chemistry: Application Notes and Protocols

The structural motifs of a halogenated phenol ring and a mercapto group suggest potential for a range of biological activities and applications as a scaffold in medicinal chemistry. Generally, brominated phenols are key building blocks in the synthesis of compounds with anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties. The thiol (-SH) group is also a critical functional group in many biologically active molecules, known for its ability to interact with biological targets, including enzymes and receptors.

Given the absence of direct information on 5-bromo-2-mercaptophenol, this document provides insights into the potential applications and synthetic utility based on related and more extensively studied bromophenol derivatives. The methodologies and conceptual frameworks presented here can serve as a guide for researchers initiating studies on 5-bromo-2-mercaptophenol.

I. Potential Therapeutic Areas and Rationale

Based on the known biological activities of related compounds, 5-bromo-2-mercaptophenol could be a valuable starting material for the synthesis of novel therapeutic agents in the following areas:

-

Anticancer Agents: Bromophenol derivatives have been investigated as inhibitors of various cancer-related targets. The core structure can be elaborated to design specific enzyme inhibitors or receptor modulators.

-

Antimicrobial Agents: The combination of a halogenated aromatic ring and a sulfur-containing functional group is a common feature in many antimicrobial compounds.

-

Antioxidants: Phenolic compounds are well-known for their antioxidant properties, and the introduction of a mercapto group could enhance this activity through different mechanisms of radical scavenging.

-

Enzyme Inhibitors: The thiol group can act as a nucleophile or a coordinating ligand for metal ions in enzyme active sites, making it a key feature for designing enzyme inhibitors.

II. Synthetic Pathways and Methodologies

The synthesis of derivatives from 5-bromo-2-mercaptophenol would likely follow standard organic chemistry transformations. A generalized workflow for the utilization of this compound as a synthetic intermediate is outlined below.

Caption: General synthetic workflow for 5-bromo-2-mercaptophenol.

A. Protocol: General Procedure for S-Alkylation of 5-bromo-2-mercaptophenol

This protocol is a hypothetical procedure based on standard chemical reactions for the alkylation of thiophenols.

-

Dissolution: Dissolve 5-bromo-2-mercaptophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution at 0 °C to deprotonate the thiol group and form the thiolate.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

III. Biological Evaluation of Derivatives

While no specific biological data for 5-bromo-2-mercaptophenol is available, the following table summarizes the types of biological activities observed for structurally related brominated aromatic compounds found in the literature. This can serve as a reference for the potential activities of derivatives of 5-bromo-2-mercaptophenol.

| Compound Class | Biological Activity | Target/Assay | Representative Data (Hypothetical) |

| Brominated Thiophene Carboxylates | Antibacterial | Minimum Inhibitory Concentration (MIC) | MIC: 3.125 - 25 µg/mL against S. aureus |

| Brominated Indole Derivatives | Anticancer | EGFR Tyrosine Kinase Inhibition | IC₅₀: 0.1 - 10 µM |